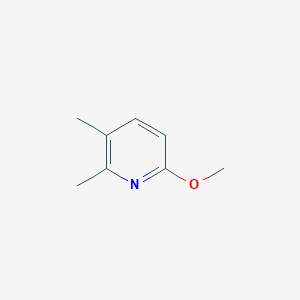

6-Methoxy-2,3-dimethylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental scaffolds in the realm of heterocyclic chemistry. ijnrd.org Their structure is analogous to benzene (B151609), with one 'CH' group replaced by a nitrogen atom. ijnrd.org This substitution imparts unique chemical properties, including basicity and the ability to form hydrogen bonds, which are crucial for their diverse applications. nih.gov

The pyridine ring is a "privileged scaffold," meaning it is frequently found in biologically active compounds, including many drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netrsc.orgnih.gov Its presence in a molecule can enhance pharmacological activity, improve metabolic stability, increase cell permeability, and address protein-binding issues. rsc.orgjchemrev.com Pyridine derivatives are integral to numerous pharmaceuticals and agrochemicals, and they also serve as important solvents and reagents in organic synthesis. researchgate.net

Naturally occurring compounds, such as certain alkaloids like nicotine (B1678760) and vitamins like niacin and pyridoxine, contain the pyridine core. nih.gov The versatility of the pyridine scaffold has led to its incorporation into a vast array of synthetic molecules with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties. researchgate.netjchemrev.com The continuous exploration of pyridine derivatives underscores their immense importance in medicinal chemistry and materials science. nih.gov

Overview of 6-Methoxy-2,3-dimethylpyridine within the Context of Pyridine Derivatives

Within the extensive family of pyridine derivatives is the specific compound This compound . This molecule is characterized by a pyridine ring substituted with a methoxy (B1213986) group (-OCH₃) at the 6-position and two methyl groups (-CH₃) at the 2- and 3-positions, respectively. The strategic placement of these functional groups on the pyridine core influences its electronic properties, reactivity, and potential for interaction with biological targets.

The methoxy group, being an electron-donating group, can affect the basicity of the pyridine nitrogen and influence the regioselectivity of further chemical transformations. The methyl groups also contribute to the electronic landscape and provide steric bulk, which can be a key factor in its synthetic utility and biological activity. This particular substitution pattern makes this compound a valuable building block in organic synthesis, particularly for the construction of more complex molecules.

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its synthesis and its application as an intermediate in the creation of more complex, often biologically active, compounds. Investigations into this compound are often part of broader research programs aimed at developing new pharmaceuticals.

A significant area of research involves the use of this compound as a precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. ingentaconnect.comimist.ma For instance, it is a key intermediate in the synthesis of Rabeprazole. ingentaconnect.comimist.ma The synthetic routes to create related structures often involve the oxidation of the pyridine nitrogen to form an N-oxide, followed by functionalization of the methyl groups. ingentaconnect.comimist.magoogle.com

Researchers are interested in developing efficient and high-yield synthetic methods for this compound and its derivatives. This includes exploring different reagents and reaction conditions to achieve desired chemical transformations selectively. The ultimate objective of much of this research is to create novel molecules with potential therapeutic applications, leveraging the unique structural and chemical properties of the this compound scaffold.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromo-6-methoxy-2,4-dimethylpyridine | 6-Methoxy-2,4-dimethylpyridin-3-amine |

| Molecular Formula | C₈H₁₁NO | C₈H₁₀BrNO | C₈H₁₂N₂O |

| Molecular Weight | 137.18 g/mol | 216.07 g/mol nih.gov | 152.19 g/mol nih.gov |

| CAS Number | 32469-12-8 bldpharm.com | 819069-57-3 nih.gov | Not specified |

| Predicted Density | 1.4±0.1 g/cm³ guidechem.com | Not specified | Not specified |

| XLogP3-AA | Not specified | 2.6 nih.gov | 1.2 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-5-8(10-3)9-7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVIXYHMKNJSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 2,3 Dimethylpyridine and Analogues

Classical Approaches to Pyridine (B92270) Ring Construction

Classical methods for pyridine synthesis have been established for over a century and remain valuable for their reliability and scalability. These approaches typically involve the condensation of acyclic precursors to form the heterocyclic ring.

Condensation Reactions

Condensation reactions are the most traditional and widely used methods for pyridine ring synthesis. These reactions involve the formation of carbon-nitrogen and carbon-carbon bonds through the reaction of carbonyl compounds, or their derivatives, with a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt.

The reaction of a 1,5-dicarbonyl compound with ammonia is a direct method for the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine. This approach is conceptually simple; however, the synthesis of the required 1,5-dicarbonyl precursor can be challenging. For the synthesis of a 2,3,6-trisubstituted pyridine like 6-methoxy-2,3-dimethylpyridine, a specifically substituted 1,5-dicarbonyl compound would be required.

A potential retrosynthetic analysis for a 2,3,6-trisubstituted pyridine via this method is shown below:

Table 1: Hypothetical 1,5-Dicarbonyl Condensation for a 2,3,6-Trisubstituted Pyridine Analogue

| Precursor (1,5-Dicarbonyl Compound) | Reagents | Intermediate | Product |

| 3-methyl-2,6-heptanedione | 1. NH₃2. [O] | 2,3,6-trimethyl-1,4-dihydropyridine | 2,3,6-trimethylpyridine |

While direct synthesis of this compound via this method is not widely documented, the general principle remains a valid strategy for constructing the core pyridine scaffold of related analogues.

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. epo.org This reaction initially produces a 1,4-dihydropyridine, which is subsequently aromatized to the pyridine derivative. epo.org

The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted pyridines. For a 2,3,6-trisubstituted pyridine, a modified Hantzsch synthesis could be envisioned using an appropriately substituted β-ketoester or an enamine. A study on the Hantzsch condensation of various methoxybenzaldehydes with methyl-3-aminocrotonate has been reported, yielding substituted dihydropyridines. researchgate.net Although this does not directly yield the target molecule, it demonstrates the incorporation of methoxy-substituted precursors in the Hantzsch reaction.

Table 2: Representative Hantzsch Dihydropyridine Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Dihydropyridine Product | Aromatization | Pyridine Product |

| Formaldehyde (B43269) | Ethyl acetoacetate (B1235776) (2 equiv.) | NH₄OH | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Nitric Acid | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate |

Modifications to the classical Hantzsch synthesis, such as using different starting materials or catalysts, have expanded its scope and efficiency.

The Guareschi–Thorpe reaction provides a route to 2-pyridones through the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base. lookchem.comnih.govfigshare.com The resulting 2-pyridone can then be converted to the corresponding 2-halopyridine, which can undergo further functionalization. This method is particularly useful for introducing substituents at the 2-, 3-, and 4-positions of the pyridine ring.

An advanced version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate in an aqueous medium, offering an eco-friendly approach. nih.govfigshare.com

Table 3: General Scheme of the Guareschi-Thorpe Reaction

| β-Dicarbonyl | Cyano-reagent | Base | Intermediate | Final Product |

| Acetylacetone | Cyanoacetamide | Piperidine | 3-Cyano-4,6-dimethyl-2-pyridone | 2-Chloro-3-cyano-4,6-dimethylpyridine (after treatment with POCl₃) |

While a direct synthesis of this compound via this method is not explicitly detailed in the literature, the synthesis of a 2,3-dimethyl substituted pyridone could be a viable intermediate. This pyridone could then potentially be converted to the 6-methoxy derivative through a sequence of halogenation and methoxylation steps.

The classical Chichibabin reaction involves the amination of pyridines at the 2- or 6-position using sodium amide. stackexchange.com A modification of this, known as the Chichibabin pyridine synthesis, is a condensation reaction of aldehydes and ketones with ammonia at high temperatures and pressures to form substituted pyridines. mdpi.comguidechem.com This method is particularly effective for the synthesis of alkyl-substituted pyridines.

The synthesis of this compound is not a direct product of the classical Chichibabin amination, which introduces an amino group. However, a synthetic route starting from 2,3-lutidine (B1584814) (2,3-dimethylpyridine) could involve a series of reactions, including oxidation to the N-oxide, nitration, and subsequent nucleophilic aromatic substitution to introduce the methoxy (B1213986) group. A recent modification of the Chichibabin amination using a NaH-iodide composite allows for the C2-amination of pyridines under milder conditions. stackexchange.com

A more relevant approach for introducing a methoxy group onto a pre-formed pyridine ring involves nucleophilic aromatic substitution. For instance, a 6-halo-2,3-dimethylpyridine could react with sodium methoxide (B1231860) to yield the desired this compound. The halogen at the 6-position makes the ring susceptible to nucleophilic attack at that position.

Table 4: Plausible Synthesis of this compound via Functionalization

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product |

| 2,3-Dimethylpyridine | 1. m-CPBA2. HNO₃/H₂SO₄ | 2,3-Dimethyl-6-nitropyridine-N-oxide | 1. PCl₃2. NaOMe | This compound |

Cycloaddition Reactions

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and convergent approach to the synthesis of the pyridine ring. In this strategy, a diene and a dienophile react to form a six-membered ring. For the synthesis of pyridines, either the diene or the dienophile can contain the nitrogen atom.

Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles are a common method for constructing substituted pyridines. The initial cycloadduct undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to afford the aromatic pyridine ring.

While specific examples leading directly to this compound are scarce, the general methodology allows for the construction of highly substituted pyridines by carefully choosing the appropriate diene and dienophile. For instance, a suitably substituted electron-rich alkene could react with a 1,2,4-triazine (B1199460) to potentially form a pyridine with the desired substitution pattern after aromatization. The regioselectivity of these reactions is a key consideration and is governed by the electronic and steric properties of the substituents on both the diene and dienophile.

Diels-Alder Reactions, including Inverse Electron-Demand Hetero-Diels-Alder from Isoxazoles

The Diels-Alder reaction and its variants represent a powerful tool for the construction of the pyridine ring. A notable application is the inverse electron-demand hetero-Diels-Alder reaction, which is particularly effective for synthesizing substituted pyridines from isoxazoles. researchgate.net This transformation involves the reaction of an isoxazole (B147169) core with an electron-rich olefin, such as an enamine, effectively exchanging the oxygen atom of the isoxazole for a nitrogen atom to form the pyridine ring, while also introducing new substituents in a regioselective manner. researchgate.net

The reaction between isoxazoles and enamines is catalyzed by a Lewis acid, such as TiCl₄, and proceeds through an initial [4+2] cycloaddition to form an oxaza-[2.2.1]-bicycle intermediate. researchgate.net This intermediate then undergoes ring-opening and subsequent loss of an amine to yield a pyridine N-oxide, which is then reduced in situ to the final pyridine product. researchgate.net The regioselectivity of this reaction is high, with the substituent at the 5-position of the resulting pyridine being determined by the enamine used. researchgate.net

| Isoxazole Reactant | Enamine Reactant | Product | Yield |

|---|---|---|---|

| 3-Phenylisoxazole | 1-(Cyclohex-1-en-1-yl)pyrrolidine | 2,3-Diphenyl-5,6,7,8-tetrahydroquinoline | 75% |

| 3-Methylisoxazole | 1-(Prop-1-en-1-yl)pyrrolidine | 2,3-Dimethyl-5-ethylpyridine | 68% |

| Isoxazole | 1-(Prop-1-en-2-yl)pyrrolidine | 3-Methylpyridine | 55% |

Beyond isoxazoles, oxazoles also serve as dienes in Diels-Alder reactions to form pyridines. organic-chemistry.orgumich.edu For instance, the reaction of 2,4,5-trimethyloxazole (B1265906) with olefinic dienophiles under microwave irradiation leads to the formation of substituted pyridines in good yields. nih.gov

Advanced and Modern Synthetic Strategies

The field of pyridine synthesis is continually evolving, with the development of more efficient and versatile methods. These advanced strategies often employ transition-metal catalysis, multicomponent reactions, and electrochemical approaches to achieve a high degree of control and diversity in the final products.

Transition-Metal-Catalyzed Processes

Transition metal catalysis has become an indispensable tool in organic synthesis, offering powerful methods for the construction of complex molecules like substituted pyridines. pharmaguideline.com These processes often exhibit high efficiency and selectivity, allowing for the formation of intricate ring systems under mild conditions. pharmaguideline.com

Cyclization and Cross-Coupling Procedures

Transition metals, particularly palladium, are widely used to catalyze cyclization and cross-coupling reactions for the synthesis of pyridines. pharmaguideline.combaranlab.org One of the most fascinating methods is the [2+2+2] cycloaddition reaction, which involves the co-cyclization of alkynes and nitriles to directly form the pyridine ring. acs.org This method is highly convergent and atom-efficient. baranlab.org

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are also pivotal in the synthesis of substituted pyridines. rsc.org These reactions typically involve the coupling of a halogenated pyridine derivative with a suitable organometallic partner. For example, palladium-catalyzed, ligand-free cross-coupling of 2-halogenopyridines with aryl boronic acids in aqueous isopropanol (B130326) can produce 2-arylpyridines in high yields. rsc.org Similarly, suitably functionalized 2-bromopyridines can react with alkylzinc reagents in the presence of a palladium catalyst to yield 2,6-difunctionalized pyridines. acsgcipr.org

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | Suzuki-Miyaura Coupling | 2-Phenylpyridine (B120327) | rsc.org |

| 2,6-Dibromopyridine | Methylzinc chloride | Pd(PPh₃)₄ | Negishi Coupling | 2,6-Dimethylpyridine | acsgcipr.org |

| Acetonitrile | 2-Butyne | Co₂(CO)₈ | [2+2+2] Cycloaddition | 2,3,4,5-Tetramethylpyridine | acs.org |

Palladium-Catalyzed C-H Activation for Multi-substituted Pyridines

A significant advancement in the functionalization of pyridines is the use of palladium-catalyzed C-H activation. researchgate.net This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that are typically unreactive, without the need for pre-functionalized starting materials. The nitrogen atom of the pyridine ring can act as a directing group, guiding the palladium catalyst to a specific C-H bond, often at the ortho position.

This methodology has been successfully applied to the synthesis of a wide range of multi-substituted pyridines. For instance, the ortho-arylation of 2-phenylpyridine with arenediazonium salts can be achieved using an electrochemical palladium-catalyzed approach under silver-free conditions. This reaction demonstrates high regioselectivity for the ortho position of the phenyl ring. The substrate scope is generally broad, tolerating various functional groups on both the pyridine and the coupling partner.

Multicomponent Reactions (MCRs) for Diversely Substituted Pyridines

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including diversely substituted pyridines. These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants.

A variety of MCRs have been developed for pyridine synthesis. For example, a three-component synthesis of polysubstituted pyridines can be achieved through a two-pot process involving a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, followed by their subsequent Diels-Alder reactions. This method allows for rapid access to diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. Another example is the Ugi-azide four-component reaction, which has been utilized in a two-step method for the synthesis of tetrazolylimidazo[1,5-a]pyridines.

| Components | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Aldehyde, α,β-Unsaturated acid, Enamine | Aza-Wittig/Diels-Alder | Two-pot, three-component synthesis of tri- and tetrasubstituted pyridines. | |

| Aldehyde, Amine, Isocyanide, Azidotrimethylsilane | Ugi-Azide Four-Component Reaction | Synthesis of tetrazolylimidazo[1,5-a]pyridines. |

Electrochemical Approaches to Pyridine Ring Formation

Electrochemical methods offer a green and sustainable alternative for the synthesis of organic compounds, including the formation of the pyridine ring. These approaches can avoid the use of harsh chemical oxidants or reductants by employing an electric current to drive the desired transformations.

One such method is a visible-light-enabled biomimetic aza-6π electrocyclization, which provides a route to diverse pyridine structures. pharmaguideline.com Another innovative approach involves the electrochemical dehydrogenative synthesis of pyridines by inserting ammonia directly into alkenes, a process that boasts high atom economy with hydrogen as the only byproduct. researchgate.net

Furthermore, electrochemical methods have been developed for the functionalization of the pyridine ring, such as the direct carboxylation of pyridines using carbon dioxide. While not a ring-forming reaction, this demonstrates the power of electrochemistry to activate the pyridine nucleus for further elaboration. In a more direct synthesis, a three-component electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines has been reported, which involves an electrochemical oxidation and subsequent cyclization cascade.

Targeted Derivatization and Functional Group Interconversion for this compound Precursors

The synthesis of precursors for this compound often involves a series of reactions to introduce the desired methyl and methoxy groups onto a pyridine ring. These reactions include methylation, formylation, bromination, and amination strategies.

Methylation and Formylation of Pyridine Intermediates

The introduction of methyl and formyl groups to the pyridine ring is a critical step in building the desired molecular framework.

Methylation: The methylation of pyridine rings can be achieved through various methods. One approach involves the α-methylation of substituted pyridines. A continuous flow method utilizing a packed column of Raney® nickel with a low boiling point alcohol, such as 1-propanol, at high temperatures has been shown to be effective for producing 2-methylated pyridines with a high degree of selectivity and in good yields. nih.gov This method offers advantages in terms of shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. nih.gov

Another strategy for methylation involves the use of pyridine N-oxides. Metal-free methylation of pyridine N-oxides can be accomplished using peroxides as the methylating agent under neat conditions. rsc.orgresearchgate.netnih.gov This radical process is compatible with various functional groups on the pyridine N-oxide ring, including chloro, nitro, and methoxy groups, providing moderate to excellent yields of the methylated products. rsc.orgresearchgate.netnih.gov The reaction can also be performed on a gram scale. researchgate.net For instance, 2,3-lutidine can be converted to 2,3-lutidine-N-oxide, which can then undergo nitration to form 4-nitro-2,3-lutidine-N-oxide, a key intermediate in the synthesis of pharmaceuticals like lansoprazole (B1674482) and rabeprazole. patsnap.comgoogle.com

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyridine derivatives. ijpcbs.comwikipedia.orgchemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic substitution introduces a formyl (-CHO) group onto the ring. ijpcbs.comwikipedia.org The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making it suitable for activated aromatic systems. chemistrysteps.com The reaction's regioselectivity is influenced by both steric and electronic factors, generally favoring substitution at the less hindered position. nrochemistry.com

Table 1: Comparison of Methylation and Formylation Methods for Pyridine Intermediates This table is interactive. Users can sort and filter the data.

| Method | Reagents | Substrate | Key Features |

|---|---|---|---|

| Methylation | |||

| Continuous Flow α-Methylation | Raney® Nickel, 1-Propanol | Substituted Pyridines | High selectivity, good yields, reduced waste. nih.gov |

| Metal-Free N-Oxide Methylation | Peroxides | Pyridine N-Oxides | Radical process, compatible with various functional groups. rsc.orgresearchgate.netnih.gov |

| Formylation | |||

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich Pyridines | Electrophilic substitution, introduces a formyl group. ijpcbs.comwikipedia.orgchemistrysteps.com |

Bromination Reactions for Substituted Pyridines

Bromination of the pyridine ring is a key functionalization step that introduces a versatile handle for further chemical modifications, such as cross-coupling or amination reactions. For precursors of this compound, selective bromination is crucial.

One effective method for the bromination of 2,3-dimethylpyridine involves reacting it with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of 65% oleum. google.com This process is highly selective and provides the desired brominated pyridines with a low content of side products, making it suitable for large-scale production. google.com The reaction times are typically in the range of 1 to 20 hours. google.com

For methoxy-substituted pyridines, bromination can be achieved using N-bromosuccinimide (NBS). For example, a 2-methoxy-6-methylaminopyridine-3-carboxylate derivative can be efficiently brominated with NBS to yield the corresponding 5-bromo derivative. researchgate.net This highlights the utility of NBS for selective bromination in the presence of other functional groups.

Table 2: Bromination Agents and Conditions for Pyridine Derivatives This table is interactive. Users can sort and filter the data.

| Brominating Agent | Substrate | Conditions | Key Features |

|---|---|---|---|

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 2,3-Dimethylpyridine | 65% Oleum | High selectivity, suitable for large-scale synthesis. google.com |

| N-bromosuccinimide (NBS) | 2-Methoxy-6-methylaminopyridine-3-carboxylate | Not specified | Selective bromination in the presence of other functional groups. researchgate.net |

Amination and Reductive Amination Strategies

The introduction of amino groups is another important transformation in the synthesis of functionalized pyridine precursors.

Amination: Nucleophilic amination of methoxypyridines provides a direct route to aminopyridine derivatives. A protocol utilizing sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for this purpose. researchgate.netrsc.org This method allows for the amination of various methoxypyridines and their derivatives. rsc.org Transition-metal-free SNAr reactions also offer an environmentally friendly approach for the amination of pyridines. researchgate.net For halo-substituted pyridines, such as 2-halopyridines, nucleophilic substitution with amines is a common strategy. researchgate.net

Reductive Amination: Reductive amination is a versatile method for converting carbonyl groups (aldehydes or ketones) into amines. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is widely used in synthetic chemistry due to its efficiency and the ability to be performed as a one-pot reaction under mild conditions. wikipedia.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and borane-pyridine complexes. masterorganicchemistry.comyoutube.com For the synthesis of precursors to this compound, a formylated pyridine intermediate could be converted to an amine via reductive amination. For instance, a 6-methoxypyridine-2-carbaldehyde (B1313544) could potentially undergo reductive amination to introduce a desired amino or substituted amino group.

Table 3: Amination and Reductive Amination Strategies for Pyridine Precursors This table is interactive. Users can sort and filter the data.

| Strategy | Reagents/Method | Substrate | Key Features |

|---|---|---|---|

| Amination | |||

| Nucleophilic Amination | NaH, LiI | Methoxypyridines | Direct route to aminopyridines. researchgate.netrsc.org |

| Nucleophilic Aromatic Substitution | Amines | Halo-pyridines | Common strategy for introducing amino groups. researchgate.net |

| Reductive Amination | |||

| One-pot reaction | Carbonyl compound, Amine, Reducing agent (e.g., NaBH₃CN) | Aldehydes or Ketones | Efficient conversion of carbonyls to amines. wikipedia.orgmasterorganicchemistry.comyoutube.com |

Green Chemistry Principles in Pyridine Synthesis

The application of green chemistry principles in organic synthesis aims to reduce the environmental impact of chemical processes. In the context of pyridine synthesis, microwave-assisted and ultrasound-induced methods have emerged as powerful tools to enhance reaction efficiency and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reactions, improve yields, and enable cleaner processes. nih.govmdpi.comeurekaselect.com In the synthesis of pyridine derivatives, microwave-assisted methods have been successfully employed in various transformations.

One-pot multi-component reactions are particularly well-suited for microwave assistance. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through a one-pot reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with aldehydes and α-keto-nitriles or pyruvic acid under microwave irradiation, leading to shortened reaction times and higher yields compared to conventional heating. nih.govmdpi.com Similarly, the Bohlmann-Rahtz pyridine synthesis, a two-step process involving a Michael addition and cyclodehydration, can be performed in a single step under microwave irradiation, significantly reducing reaction times from hours to minutes and increasing yields. organic-chemistry.org

Microwave-assisted synthesis is also effective for functional group transformations. For instance, the N-methylation of a quinazolinone derivative using dimethylsulfate can be carried out under microwave activation. nih.gov

Table 4: Examples of Microwave-Assisted Synthesis of Pyridine Derivatives This table is interactive. Users can sort and filter the data.

| Reaction Type | Substrates | Conditions | Advantages |

|---|---|---|---|

| One-pot multi-component reaction | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aldehydes, α-keto-nitriles | Acetic acid | Shortened reaction times, higher yields. nih.govmdpi.com |

| Bohlmann-Rahtz pyridine synthesis | Ethyl β-aminocrotonate, alkynones | DMSO, optional catalyst | One-step process, reduced reaction time (10-20 min), high yields (up to 98%). organic-chemistry.org |

| N-methylation | Quinazolinone derivative, dimethylsulfate | Water/THF | Efficient functional group transformation. nih.gov |

Ultrasound-Induced Synthetic Methods

Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields in organic synthesis through the phenomenon of acoustic cavitation. scispace.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine and its fused derivatives.

Ultrasound can promote the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and 2-bromoacetophenone (B140003) derivatives, offering a simple and rapid method with good to excellent yields. scispace.com The reactions can be conducted in environmentally benign solvents like PEG-400. scispace.com Ultrasound has also been shown to be effective in promoting halogenation reactions, such as the iodination of imidazo[1,2-a]pyridines, providing a sustainable and efficient method. nih.govacs.org Furthermore, ultrasound can assist in the bromination of indazoles at the C3 position using dibromohydantoin, with reactions completing in as little as 30 minutes under mild conditions. rsc.org

Table 5: Applications of Ultrasound in the Synthesis of Pyridine and Related Heterocycles This table is interactive. Users can sort and filter the data.

| Reaction Type | Substrates | Conditions | Advantages |

|---|---|---|---|

| Synthesis of Imidazo[1,2-a]pyridines | 2-Aminopyridine, 2-Bromoacetophenone | PEG-400 | Rapid, high yields, green solvent. scispace.com |

| Iodination of Imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridines, I₂, TBHP | Ethanol (B145695) | Sustainable, efficient halogenation. nih.govacs.org |

| Bromination of Indazoles | Indazoles, Dibromohydantoin | Not specified | Mild conditions, short reaction time (30 min). rsc.org |

Utilization of Environmentally Benign Solvents (e.g., water, ethanol)

The shift away from volatile and often toxic organic solvents towards greener alternatives like water and ethanol represents a significant advancement in chemical synthesis. These solvents are not only safer and more environmentally friendly but can also offer unique reactivity and selectivity. The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on a 2,3-dimethylpyridine precursor is displaced by a methoxide source. The use of ethanol as a solvent in such reactions has been shown to be effective for the synthesis of various substituted pyridines.

While specific data for the synthesis of this compound in water or ethanol is not extensively detailed in publicly available literature, the principles of SNAr reactions on halo-pyridines provide a strong basis for its feasibility. For instance, the reaction of 6-chloro-2,3-dimethylpyridine (B1314112) with sodium methoxide would be expected to proceed efficiently in ethanol, which can act as both the solvent and a source of the ethoxide nucleophile's conjugate acid, facilitating the reaction.

Water, as the ultimate green solvent, presents an intriguing medium for such transformations. Catalyst-free, three-component reactions in water have been successfully employed for the synthesis of various heterocyclic compounds, suggesting the potential for developing aqueous routes to alkoxypyridines. The hydrophobic effect in water can enhance reaction rates by bringing nonpolar reactants together.

Table 1: Theoretical Application of Green Solvents in the Synthesis of this compound via SNAr

| Precursor | Reagent | Solvent | Temperature (°C) | Theoretical Outcome |

| 6-Chloro-2,3-dimethylpyridine | Sodium Methoxide | Ethanol | Reflux | High yield of this compound |

| 6-Bromo-2,3-dimethylpyridine | Potassium Methoxide | Water | 80-100 | Potential for catalyst-free substitution |

This table is illustrative and based on general principles of nucleophilic aromatic substitution in green solvents, as specific experimental data for this compound was not found in the searched literature.

Catalyst-Free and Recyclable Catalyst Systems, including Ionic Liquids

Moving towards catalyst-free systems or employing recyclable catalysts are cornerstone principles of green chemistry, aiming to reduce waste and improve process efficiency.

Catalyst-Free Systems:

The synthesis of certain pyridine derivatives can be achieved without the need for a catalyst, particularly when using highly reactive precursors or environmentally benign solvents that promote the reaction. For the synthesis of this compound, a catalyst-free SNAr reaction could be plausible under elevated temperatures in a polar, green solvent like water or ethanol. The inherent reactivity of the pyridine ring, activated by the nitrogen heteroatom, can be sufficient to drive the substitution with a strong nucleophile like methoxide.

Recyclable Catalyst Systems and Ionic Liquids:

Ionic liquids (ILs) have emerged as promising recyclable catalysts and reaction media for a variety of organic transformations. nih.gov Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents and catalysts. Pyridinium-based ionic liquids, for example, have been utilized in various organic reactions. nih.gov

In the context of synthesizing this compound, an ionic liquid could function in several ways. An acidic ionic liquid could activate the pyridine ring towards nucleophilic attack. Alternatively, a basic ionic liquid could act as both the catalyst and the base required for the reaction. A key advantage of using ionic liquids is their potential for recyclability. After the reaction, the product can often be separated by extraction or distillation, allowing the ionic liquid to be recovered and reused in subsequent batches, thereby reducing waste and cost. While specific studies detailing the use of ionic liquids for the direct synthesis of this compound are scarce, the broader applicability of ILs in promoting nucleophilic substitutions on aromatic rings suggests their potential in this area.

Table 2: Potential Recyclable Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Example | Role | Potential for Recycling |

| Acidic Ionic Liquid | [BMIM][HSO₄] | Lewis acid catalyst to activate the pyridine ring | High; recovery by extraction |

| Basic Ionic Liquid | Choline Hydroxide | Base and potential phase-transfer catalyst | High; recovery by extraction |

This table presents potential applications of recyclable catalysts based on their known functions in related chemical transformations, as direct evidence for the synthesis of this compound was not identified in the available literature.

Chemical Reactivity and Transformation Mechanisms of 6 Methoxy 2,3 Dimethylpyridine

Fundamental Reactivity of the Pyridine (B92270) Nucleus

Electron Density Distribution and the Influence of Nitrogen Electronegativity

The fundamental reactivity of the pyridine ring is intrinsically linked to the presence of the nitrogen atom. Nitrogen is more electronegative than carbon, which results in an uneven distribution of electron density around the ring. The nitrogen atom exerts a negative inductive effect (-I effect), withdrawing electron density from the ring carbons. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), making these positions electron-deficient. The resonance structures of pyridine also show a net movement of π-electrons towards the nitrogen atom, further illustrating the delocalization of positive charge onto the ortho and para carbons.

Conversely, the electron-deficient nature of the C2, C4, and C6 positions makes the pyridine ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) occurs preferentially at these positions because the electronegative nitrogen can effectively stabilize the negative charge in the intermediate Meisenheimer complex.

Impact of Methoxy (B1213986) and Methyl Substituents on Ring Reactivity (e.g., Electrophilic/Nucleophilic Attack Sites)

In 6-methoxy-2,3-dimethylpyridine, the inherent reactivity of the pyridine nucleus is modulated by the electronic effects of the methoxy and methyl substituents. Both methyl (-CH₃) and methoxy (-OCH₃) groups are generally considered electron-donating groups, which can influence the regioselectivity of chemical reactions.

Methyl Groups (-CH₃): Located at the C2 and C3 positions, the methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the ring, partially counteracting the deactivating effect of the nitrogen atom.

The C6-methoxy group strongly activates the C5 position (ortho).

The C2-methyl group activates the C3 position (already substituted) and the nitrogen atom.

The C3-methyl group activates the C2 (substituted) and C4 positions.

Considering these factors, electrophilic attack is most likely to occur at the C5 position , which is activated by the powerful methoxy group and less sterically hindered than other positions. The C4 position is also activated, but to a lesser extent.

For nucleophilic attack, the pyridine nitrogen makes the C2, C4, and C6 positions electrophilic. In this compound, the C2 and C6 positions are substituted. Therefore, nucleophilic attack would be directed primarily to the C4 position . The electron-donating methyl group at C3 might slightly disfavor this attack, but the inherent reactivity of the pyridine ring at C4 remains the dominant factor.

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity | Predicted Site of Electrophilic Attack | Predicted Site of Nucleophilic Attack |

|---|---|---|---|---|---|

| Nitrogen | 1 | -I, -M (Inductive, Mesomeric Withdrawal) | Deactivating (Electrophilic), Activating (Nucleophilic) | Directs meta (C3, C5) | Directs ortho/para (C2, C4, C6) |

| Methoxy (-OCH₃) | 6 | -I, +M (Resonance Donation) | Activating (Electrophilic) | Directs ortho (C5) | - |

| Methyl (-CH₃) | 2 | +I (Inductive Donation) | Activating (Electrophilic) | Directs ortho/para (N/A, C3, C5) | - |

| Methyl (-CH₃) | 3 | +I (Inductive Donation) | Activating (Electrophilic) | Directs ortho/para (C2, C4) | - |

Transformations at Specific Functional Groups

Reactivity of the Methoxy Group

The methoxy group at the C6 position of the pyridine ring is susceptible to nucleophilic substitution, a common reaction for alkoxy groups located at the electron-deficient ortho or para positions relative to the ring nitrogen. This reactivity is enhanced because the pyridine ring can stabilize the negative charge of the intermediate formed during an SNAr reaction. Various nucleophiles can displace the methoxy group. For instance, treatment with amines can lead to the corresponding aminopyridines. This type of transformation provides a valuable synthetic route for introducing different functionalities at the C6 position.

Reactions at the Dimethyl Substituents (e.g., Oxidation, Reduction)

The methyl groups at the C2 and C3 positions can undergo reactions characteristic of alkyl side chains on an aromatic ring, with oxidation being the most prominent transformation. Selective oxidation of methyl groups on pyridine rings can be achieved using various oxidizing agents to yield the corresponding pyridinecarboxylic acids. google.comacs.org For example, oxidation can be carried out using agents like potassium permanganate (B83412) (KMnO₄) or through catalytic vapor-phase oxidation. researchgate.net The resulting carboxylic acids are valuable intermediates in organic synthesis. The relative reactivity of the C2 versus the C3 methyl group towards oxidation can depend on the specific reaction conditions and the electronic environment. In some cases, the proximity of the C2-methyl group to the ring nitrogen can influence its reactivity.

| Reagent/Condition | Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Pyridinecarboxylic Acid | acs.org |

| Halogen Oxidizing Agent (e.g., Cl₂) with Actinic Radiation | Pyridinecarboxylic Acid | google.com |

| Vanadium Oxide Modified Catalyst (Vapor Phase) | Pyridine-2-aldehyde, Isocinchomeronic Acid | researchgate.net |

Reduction of the methyl groups is not a typical reaction under standard conditions as they are already in a low oxidation state.

Mechanisms of Nitration Reactions on Substituted Pyridines

The nitration of pyridine and its derivatives is notoriously difficult due to the severe deactivation of the ring by the electronegative nitrogen, especially under the strong acidic conditions of typical nitrating mixtures (HNO₃/H₂SO₄). These conditions protonate the pyridine nitrogen, forming a highly deactivated pyridinium (B92312) ion. researchgate.net Consequently, direct electrophilic nitration of this compound would require harsh conditions and may result in low yields.

Several alternative mechanisms and strategies have been developed for the nitration of substituted pyridines:

Nitration of Pyridine-N-oxide: A common strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine-N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring (particularly at the C4 position) towards electrophilic substitution. After nitration, the N-oxide can be deoxygenated to yield the nitropyridine. For a 2,6-disubstituted pyridine N-oxide, nitration may occur at the β-position (C3 or C5) on the conjugate acid form of the molecule. scispace.com

Nitration with Dinitrogen Pentoxide (N₂O₅): Another method involves the reaction with N₂O₅, which can lead to the formation of an N-nitropyridinium ion. This intermediate can then undergo rearrangement, such as a acs.orgrsc.org sigmatropic shift, to introduce the nitro group onto the ring, typically at the C3 position, thus avoiding a direct EAS mechanism. researchgate.net

Radical Nitration: More recent methods have explored radical mechanisms. For example, a NO₂ radical can be generated and add to the pyridine ring. Subsequent oxidation of the resulting radical intermediate yields the nitrated product. This pathway can allow for meta-nitration of substituted pyridines that are otherwise difficult to achieve. acs.org

The presence of activating groups like methoxy and methyl on the ring in this compound would make the nitration reaction more feasible than in unsubstituted pyridine, likely directing the nitro group to the C5 position, assuming an electrophilic substitution mechanism. However, the specific outcome would be highly dependent on the chosen reaction conditions and the operative mechanism.

Nucleophilic Substitution Reactions on Halogenated Pyridine Derivatives

The reactivity of halogenated pyridine derivatives in nucleophilic aromatic substitution (SNAr) is significantly influenced by the nature and position of substituents on the pyridine ring. For a halogenated derivative of this compound, the methoxy and dimethyl groups, being electron-donating, would generally decrease the ring's electrophilicity, making it less reactive towards nucleophiles compared to unsubstituted halopyridines.

However, the introduction of a halogen atom provides a leaving group and an electrophilic carbon center for nucleophilic attack. The success of a substitution reaction is dependent on the electronic properties of the substituents. Studies on various 2-chloropyridine (B119429) derivatives show that the reaction rate is affected by the electron-withdrawing strength of other groups on the ring. researchgate.net The mechanism often involves the formation of a negatively charged σ-complex, also known as a Meisenheimer complex, as an intermediate. researchgate.net

For halogenated this compound, reaction with a strong nucleophile could lead to the displacement of the halide. For instance, the reaction of 3-halogenated-2-CF3-indoles with 4-methylthiophenol has been shown to be sensitive to the nature of the halogen and the base used, yielding substitution products. mdpi.com While not a pyridine, this illustrates the general principles of nucleophilic substitution on halogenated heterocycles. In some cases, particularly with organolithium reagents, substitution may compete with other reaction pathways like the "halogen dance," a process involving base-induced intramolecular migration of the halogen atom. nih.gov

The table below outlines factors that would influence nucleophilic substitution on a hypothetical halogenated this compound, based on established principles for substituted pyridines. researchgate.net

| Factor | Influence on Nucleophilic Substitution | Rationale |

| Electron-Donating Groups (Methoxy, Methyl) | Decrease reactivity | Increase electron density on the pyridine ring, making it less attractive to nucleophiles. |

| Electron-Withdrawing Groups (e.g., Nitro) | Increase reactivity | Decrease electron density, making the ring more electrophilic and stabilizing the intermediate Meisenheimer complex. researchgate.net |

| Position of Halogen | Affects reactivity and regioselectivity | The ortho and para positions relative to the nitrogen atom are generally more activated towards nucleophilic attack due to resonance stabilization of the intermediate. |

| Nature of Nucleophile | Determines reaction feasibility | Strong nucleophiles (e.g., thiolates, alkoxides) are required to react with electron-rich aromatic systems. |

| Leaving Group Ability | Influences reaction rate | The rate of substitution typically follows the trend I > Br > Cl > F, corresponding to the leaving group's ability to depart. |

Oxidation of the Nitrogen Atom to N-Oxides

The oxidation of the nitrogen atom in pyridine and its derivatives to form the corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. semanticscholar.org Pyridine N-oxides are valuable synthetic intermediates because the N-oxide group alters the ring's reactivity, making it more susceptible to both electrophilic and nucleophilic reagents. semanticscholar.orgarkat-usa.org

Several established methods for the N-oxidation of substituted pyridines are applicable. For example, the oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine), a structurally related compound, is readily accomplished. nih.govgoogle.com The choice of oxidant can affect the reaction yield and conditions. arkat-usa.org A patent describes the synthesis of 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide from its corresponding nitro-pyridine precursor, showcasing the stability of the N-oxide functionality during other chemical transformations. google.com

The table below summarizes common oxidizing systems used for the N-oxidation of pyridine derivatives.

| Oxidizing Agent/System | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) / Glacial Acetic Acid | Heating (e.g., 80-95°C) | nih.govepo.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Often used in solvents like DMF/MeOH | arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic amounts of MTO | arkat-usa.orgnih.gov |

| Dimethyldioxirane (DMD) | Typically in CH₂Cl₂ at low temperatures | nih.gov |

| Bis(trimethylsilyl)peroxide (BTSP) | Used in the presence of a rhenium catalyst | arkat-usa.orgnih.gov |

These methods provide versatile routes to this compound N-oxide, a key intermediate for further functionalization of the pyridine ring.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations such as stretching and bending.

The infrared (IR) spectrum of 6-Methoxy-2,3-dimethylpyridine is characterized by a series of absorption bands that confirm the presence of its core structural features: the substituted pyridine (B92270) ring and the methoxy (B1213986) group.

The high-wavenumber region of the spectrum typically displays bands corresponding to C-H stretching vibrations. Aromatic C-H stretching from the pyridine ring protons is expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the two methyl groups (at C-2 and C-3) and the methoxy group are observed just below 3000 cm⁻¹.

The fingerprint region, which is rich in information, contains characteristic absorptions for the pyridine ring and the C-O bond of the ether. The C=C and C=N stretching vibrations of the aromatic pyridine ring give rise to a set of distinct bands typically in the 1400-1600 cm⁻¹ range. The presence of a strong absorption band corresponding to the asymmetric C-O-C stretching of the methoxy group, generally found around 1250 cm⁻¹, is a key diagnostic feature. The corresponding symmetric C-O-C stretch appears at a lower wavenumber, often near 1030 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃ Groups) |

| 1600-1550 | C=N Stretch | Pyridine Ring |

| 1500-1400 | C=C Stretch | Pyridine Ring |

| 1270-1230 | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy Group) |

| 1050-1010 | Symmetric C-O-C Stretch | Aryl Ether (Methoxy Group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment in the molecule. The spectrum is expected to show two signals in the aromatic region and three singlets in the aliphatic region.

The two protons on the pyridine ring (H-4 and H-5) are chemically non-equivalent and are coupled to each other, resulting in two doublets in the aromatic region (typically δ 6.5-8.5 ppm). The H-5 proton is expected to be upfield relative to the H-4 proton due to the electronic effects of the adjacent substituents.

In the aliphatic region, three sharp singlets are anticipated. The methoxy group (-OCH₃) protons would produce a singlet around δ 3.8-4.0 ppm. The two methyl groups at the C-2 and C-3 positions are in different chemical environments and would therefore give rise to two separate singlets, likely in the δ 2.2-2.6 ppm range. The integration of these signals would correspond to a 1:1:3:3:3 ratio, confirming the number of protons in each environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 | Doublet (d) | 1H | H-4 |

| ~6.6 | Doublet (d) | 1H | H-5 |

| ~3.9 | Singlet (s) | 3H | -OCH₃ |

| ~2.5 | Singlet (s) | 3H | C2-CH₃ |

| ~2.3 | Singlet (s) | 3H | C3-CH₃ |

The proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

The carbon atom attached to the methoxy group (C-6) is highly shielded and would appear at the most downfield position among the ring carbons, typically around δ 160-165 ppm. The other ring carbons (C-2, C-3, C-4, C-5) would resonate in the aromatic region (δ 110-150 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the methyl substituents. The carbon of the methoxy group (-OCH₃) is expected around δ 53-56 ppm, while the carbons of the two methyl groups (C2-CH₃ and C3-CH₃) would appear in the upfield region of the spectrum, typically between δ 15-25 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 | C-6 |

| ~155 | C-2 |

| ~145 | C-4 |

| ~130 | C-3 |

| ~110 | C-5 |

| ~54 | -OCH₃ |

| ~23 | C2-CH₃ |

| ~18 | C3-CH₃ |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak between the signals for H-4 and H-5 would be expected, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H-4 and C-4, H-5 and C-5, the methoxy protons and the methoxy carbon, and each methyl proton signal with its respective methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton. Key expected correlations would include:

The methoxy protons (-OCH₃) to the C-6 carbon.

The C2-CH₃ protons to the C-2 and C-3 carbons.

The C3-CH₃ protons to the C-2, C-3, and C-4 carbons.

The H-4 proton to C-2, C-5, and C-3.

The H-5 proton to C-4 and C-6.

These 2D NMR experiments, used in combination, provide a complete and unambiguous picture of the molecular structure, confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₈H₁₁NO), the molecular weight is approximately 137.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 137.

The fragmentation pattern would be characteristic of a substituted pyridine and an aryl ether. A prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from either the methoxy group or one of the ring methyl groups, leading to a significant peak at m/z 122 (M-15). Another expected fragmentation is the loss of formaldehyde (B43269) (CH₂O) from the molecular ion via rearrangement, resulting in a peak at m/z 107 (M-30). Further fragmentation of the pyridine ring can also occur, leading to smaller characteristic ions.

The hyphenated technique of Supercritical Fluid Chromatography (SFC) coupled with a Fourier Transform Infrared (FTIR) flow cell detector offers a powerful method for the separation and structural elucidation of complex mixtures, including isomers of substituted pyridines. SFC utilizes a mobile phase, typically carbon dioxide, maintained above its critical temperature and pressure. In this supercritical state, the fluid exhibits properties of both a liquid and a gas, providing high solvating power and low viscosity, which leads to high-efficiency, high-speed separations.

The coupling to an FTIR detector is achieved by passing the effluent from the SFC column through a specially designed high-pressure, flow-through cell, often referred to as a "lightpipe". This cell is placed in the sample compartment of the FTIR spectrometer. As each separated analyte passes through the flow cell, a continuous series of infrared spectra is recorded.

The primary mobile phase, supercritical CO₂, is particularly advantageous for this coupling because it is largely transparent in the mid-infrared region where most organic functional groups absorb, with the exception of strong absorption bands around 2349 cm⁻¹ and 3700-3500 cm⁻¹. This transparency allows for the clear detection of the analyte's vibrational absorption bands, providing a unique "fingerprint" based on its functional groups.

For the analysis of this compound, SFC-FTIR would be particularly valuable for:

Isomer Separation and Identification: SFC can effectively separate positional isomers of methoxy-dimethylpyridine that may be difficult to resolve by other chromatographic techniques. Since isomers have the same mass, they cannot be distinguished by mass spectrometry alone. However, their FTIR spectra will exhibit distinct differences in the fingerprint region (below 1500 cm⁻¹), allowing for unambiguous identification of each separated isomer.

Functional Group Confirmation: The online FTIR detection provides real-time confirmation of the functional groups present in the eluted compound. For this compound, this would include characteristic absorptions for the aromatic C-H, aromatic C=C and C=N stretching of the pyridine ring, aliphatic C-H stretching and bending of the methyl and methoxy groups, and the C-O stretching of the methoxy ether linkage.

This technique combines the strengths of a high-resolution separation method with a highly specific detection method, providing both chromatographic retention data and detailed structural information in a single analysis.

| Advantage | Description |

|---|---|

| High Separation Efficiency | The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for rapid and high-resolution separation of components in a mixture. |

| IR-Transparent Mobile Phase | Supercritical CO₂ has minimal interference in the mid-IR range, enabling clear detection of the analyte's vibrational spectrum. |

| Unambiguous Isomer Identification | Provides unique vibrational spectra for positional isomers that are indistinguishable by mass spectrometry. |

| Online Structural Information | FTIR detection offers real-time data on the functional groups of the eluted compounds, confirming the molecular structure. |

| Analysis of Thermally Labile Compounds | SFC typically operates at lower temperatures than GC, making it suitable for compounds that may degrade at high temperatures. |

Computational and Theoretical Investigations of 6 Methoxy 2,3 Dimethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has proven to be a highly effective tool for optimizing molecular geometries, predicting spectroscopic properties, and analyzing the electronic characteristics of organic molecules, including pyridine (B92270) derivatives. DFT calculations determine the lowest energy arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum on the potential energy surface. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules, often providing a good balance between accuracy and computational cost.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational expense. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed for molecules containing first and second-row elements. The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing chemical bonding and non-covalent interactions. Studies on related methoxy- and amino-substituted pyridines have successfully utilized these combinations to achieve results that correlate well with experimental data.

Table 1: Common Functionals and Basis Sets in DFT Studies of Pyridine Derivatives This table is illustrative and compiled from various computational studies on substituted pyridines.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | Properties requiring diffuse functions (e.g., anions, weak interactions) |

| CAM-B3LYP | 6-311++G(d,p) | Excited state calculations, electronic absorption spectra |

| M06-2X | aug-cc-pVTZ | High-accuracy energy calculations, thermochemistry |

Once the molecular geometry is optimized, DFT calculations can be used to compute harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. Theoretical spectra serve as a powerful tool for assigning experimental vibrational bands to specific motions of the atoms, such as stretching, bending, or torsional modes.

It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations. For B3LYP functionals, these scaling factors are typically in the range of 0.96-0.98. A study on the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) demonstrated excellent agreement between scaled theoretical frequencies and experimental observations, allowing for a detailed assignment of the vibrational spectrum. A similar computational approach for 6-methoxy-2,3-dimethylpyridine would yield its predicted IR and Raman spectra.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Methoxypyridine (2-amino-6-methoxy-3-nitropyridine) Data sourced from a DFT study using the B3LYP/cc-pVTZ level of theory.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| NH₂ asymmetric stretching | 3505 | 3482 |

| C-H stretching (pyridine ring) | 3102 | 3100 |

| CH₃ asymmetric stretching | 3015 | 3010 |

| C=C, C=N stretching | 1645 | 1640 |

| NO₂ asymmetric stretching | 1547 | 1578 |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This framework is essential for understanding chemical bonding, electronic transitions, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. The energies of these orbitals are used to calculate various global reactivity descriptors, such as chemical hardness, softness, and electronegativity. The nature and position of substituents on the pyridine ring significantly influence the FMO energies and the resulting energy gap.

Table 3: Illustrative HOMO-LUMO Energies and Gaps for Various Pyridine Derivatives This table presents representative data from computational studies on substituted pyridines to show the effect of substituents. Values are typically calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine | -6.70 | -0.51 | 6.19 |

| 4-Aminopyridine | -5.75 | -0.15 | 5.60 |

| 4-Nitropyridine | -7.51 | -2.55 | 4.96 |

| Quinoline (Benzo[b]pyridine) | -6.65 | -1.82 | 4.83 |

Computational methods are invaluable for analyzing the distribution of electron density within a molecule, which governs its resonance and ionization characteristics. The methoxy (B1213986) group (-OCH₃) in this compound is an electron-donating group through resonance, where a lone pair on the oxygen atom can delocalize into the pyridine ring's π-system. This resonance effect influences the molecule's reactivity and spectroscopic properties. Theoretical studies on substituted 2-methoxypyridines have confirmed that this resonance interaction affects NMR chemical shifts.

The ionization potential (IP), the minimum energy required to remove an electron from a gaseous molecule, is another fundamental electronic property. According to Koopmans' theorem, the IP can be approximated by the negative of the HOMO energy (-E_HOMO). DFT calculations provide a reliable means of predicting ionization potentials. Studies on a wide range of substituted pyridines have shown that electron-donating groups (like methoxy and methyl) decrease the ionization potential, while electron-withdrawing groups (like nitro and cyano) increase it. The position of the substituent relative to the nitrogen atom also has a discernible, though smaller, effect on the IP.

Table 4: Experimental Ionization Potentials (IP) for Selected Substituted Pyridines Data illustrates the influence of different substituents on the ionization potential.

| Compound | Ionization Potential (eV) |

|---|---|

| Pyridine | 9.66 |

| 2-Methylpyridine | 9.41 |

| 3-Methylpyridine | 9.46 |

| 2-Methoxypyridine (B126380) | 9.01 |

| 3-Methoxypyridine | 9.28 |

| 4-Methoxypyridine (B45360) | 9.00 |

Charge Distribution and Electrostatic Potential Mapping (NBO, Mulliken Population, MEP)

Understanding the distribution of electrons within a molecule is fundamental to predicting its chemical behavior. Several computational techniques are employed for this purpose:

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of electron density on each atom and the analysis of hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would reveal the specific electronic contributions of the methoxy and dimethyl substituents to the pyridine ring.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing a straightforward way to estimate atomic charges. These charges are valuable for understanding electrostatic interactions and reactivity. A Mulliken population analysis of this compound would quantify the partial positive and negative charges on each atom, highlighting potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It identifies regions of positive and negative potential, which are crucial for predicting how the molecule will interact with other charged or polar species. For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its Lewis basicity, and regions of positive potential around the hydrogen atoms.

Table 1: Hypothetical NBO and Mulliken Atomic Charges for this compound

| Atom | NBO Charge (e) | Mulliken Charge (e) |

|---|---|---|

| N1 | -0.550 | -0.450 |

| C2 | 0.200 | 0.150 |

| C3 | -0.100 | -0.080 |

| C4 | 0.050 | 0.040 |

| C5 | -0.080 | -0.060 |

| C6 | 0.400 | 0.350 |

| O(methoxy) | -0.600 | -0.500 |

| C(methoxy) | 0.150 | 0.120 |

| C(2-methyl) | -0.250 | -0.200 |

| C(3-methyl) | -0.240 | -0.190 |

Note: This table is illustrative and based on general principles of electron distribution in similar molecules. Actual values would require specific quantum chemical calculations.

Solvent Effects in Theoretical Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects.

PCM is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. nih.gov This approach allows for the calculation of molecular properties, such as energies and geometries, in the presence of a solvent, providing a more realistic representation of chemical processes in solution. Applying a PCM to this compound would enable the prediction of its stability and conformational preferences in various solvents of differing polarity.

Molecular Dynamics (MD) Simulations for Adsorption and Intermolecular Interactions

MD simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms. This technique can be used to study the behavior of molecules over time, including their interactions with other molecules or surfaces. An MD simulation of this compound could be employed to investigate its adsorption behavior on a catalyst surface or to understand the nature and strength of its intermolecular interactions in the liquid phase.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the study of transient species and the energetic landscape of a reaction.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. For reactions involving this compound, transition state analysis could elucidate the preferred reaction pathways and predict the feasibility of different chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a modeling approach that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. While no specific QSPR studies on this compound have been identified, this methodology could be applied to a series of related pyridine derivatives to develop predictive models for properties such as boiling point, solubility, or biological activity.

While direct computational studies on this compound are currently lacking in the scientific literature, the theoretical frameworks and computational methodologies are well-established. Future research applying these techniques to this specific compound would provide valuable insights into its electronic structure, reactivity, and behavior in various chemical environments, thereby contributing to a deeper understanding of substituted pyridines and guiding the design of new materials and chemical processes.

Correlation of Molecular Descriptors with Chemical Phenomena

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure with biological activity or physical properties. For pyridine derivatives, descriptors such as lipophilicity (LogP), polar surface area (PSA), and various topological indices have been used to predict their behavior in biological systems and their pharmacokinetic properties.

Without specific computational studies on this compound, a data table for its molecular descriptors and their correlation with specific phenomena cannot be generated.

Theoretical Basicities and pKa Predictions

The basicity of a pyridine derivative is a critical parameter that governs its behavior in chemical reactions and biological systems. It is quantified by the pKa of its conjugate acid. Theoretical calculations, often employing quantum chemistry methods, can provide reliable predictions of pKa values. These calculations typically involve computing the Gibbs free energy change for the protonation reaction in the gas phase and in solution, often using continuum solvation models.

For substituted pyridines, the electronic effects of the substituents play a significant role in determining basicity. Electron-donating groups, such as methyl and methoxy groups, are generally expected to increase the basicity (and thus the pKa) of the pyridine nitrogen by increasing the electron density on the ring. The position of these substituents is also crucial.

Despite the importance of this parameter, specific theoretical calculations for the basicity and pKa of this compound were not found in the surveyed scientific literature. Therefore, a data table presenting theoretically predicted pKa values for this compound cannot be provided.

Structure Reactivity Relationships and Mechanistic Insights Specific to 6 Methoxy 2,3 Dimethylpyridine

Electronic and Steric Influence of the Methoxy (B1213986) Group at Position 6

The methoxy group (-OCH₃) at the 6-position of the pyridine (B92270) ring exerts a dual electronic effect: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect. The oxygen atom's lone pairs can be delocalized into the aromatic system, increasing electron density, particularly at the ortho and para positions (positions 3 and 5, and the nitrogen atom). Conversely, the high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond.

| Compound | pKa |

|---|---|

| Pyridine | 5.23 |

| 2-Methoxypyridine (B126380) | 3.06 |

| 4-Methoxypyridine (B45360) | 6.62 |

Data for illustrative purposes, showing the electronic effect of a methoxy group on pyridine basicity. The pKa of 2-methoxypyridine is lowered due to the inductive effect and potential chelation with the nitrogen lone pair, while the pKa of 4-methoxypyridine is increased due to the dominant resonance effect at the para position.

Sterically, the methoxy group at position 6 is not exceptionally bulky. However, its presence can influence the approach of reagents to the adjacent nitrogen atom and the C5 position, potentially directing incoming groups to other available sites.

Modulatory Effects of the Dimethyl Substituents at Positions 2 and 3